Hpk1-IN-3 -

Hpk1-IN-3

Catalog Number: EVT-8307912
CAS Number:
Molecular Formula: C23H22F4N6O2
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hpk1-IN-3 is classified as a small molecule inhibitor targeting the HPK1 protein, which is encoded by the MAP4K1 gene in humans. This compound is part of a broader category of immuno-oncology therapeutics aimed at enhancing T cell activity in the presence of tumors. It has been developed through various synthetic methodologies and pharmacological evaluations to ensure its efficacy and safety in preclinical models.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hpk1-IN-3 involves several key steps, typically beginning with the identification of suitable chemical precursors that can be modified to achieve desired inhibitory properties against HPK1. The synthesis may include:

  1. Chemical Modification: Utilizing known structures from existing HPK1 inhibitors as scaffolds, chemists modify functional groups to enhance binding affinity and selectivity.
  2. Reaction Conditions: The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
  3. Purification Techniques: After synthesis, purification methods such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate Hpk1-IN-3 from by-products and unreacted materials.

These methods ensure that Hpk1-IN-3 possesses the necessary pharmacokinetic properties for effective biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Hpk1-IN-3 is characterized by specific functional groups that facilitate its interaction with the HPK1 kinase domain. Key features include:

  • Core Structure: A scaffold that allows for binding within the ATP-binding pocket of HPK1.
  • Functional Groups: Specific moieties that enhance selectivity for HPK1 over other kinases, minimizing off-target effects.

Data obtained from X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the three-dimensional arrangement of atoms within Hpk1-IN-3, confirming its suitability as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Hpk1-IN-3 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  • Binding Reaction: The primary reaction involves Hpk1-IN-3 binding to the ATP-binding site of HPK1, inhibiting its kinase activity. This interaction can be characterized by kinetic studies measuring binding affinity (Kd values).
  • Phosphorylation Inhibition: Upon binding, Hpk1-IN-3 prevents HPK1 from phosphorylating its substrates, which are critical for T cell signaling pathways.

These reactions are fundamental to understanding how Hpk1-IN-3 modulates immune responses.

Mechanism of Action

Process and Data

The mechanism through which Hpk1-IN-3 exerts its effects involves several steps:

  1. Inhibition of Kinase Activity: By occupying the ATP-binding site on HPK1, Hpk1-IN-3 effectively inhibits its ability to phosphorylate downstream signaling molecules such as SLP76.
  2. Enhanced T Cell Activation: Inhibition leads to increased T cell receptor signaling, promoting T cell proliferation and cytokine production.
  3. Synergistic Effects: Studies indicate that combining Hpk1-IN-3 with other immunotherapies (e.g., anti-PD-1 antibodies) can further enhance anti-tumor responses.

Data from preclinical studies demonstrate significant improvements in tumor control when using Hpk1-IN-3 in combination therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Hpk1-IN-3 are critical for its development as a therapeutic agent:

  • Molecular Weight: Typically within a range conducive to good bioavailability.
  • Solubility: Must be sufficient for oral or injectable formulations.
  • Stability: Should exhibit stability under physiological conditions to ensure efficacy upon administration.

Characterization techniques such as mass spectrometry and differential scanning calorimetry can provide detailed insights into these properties.

Applications

Scientific Uses

Hpk1-IN-3 has significant applications in cancer research and therapy:

  • Cancer Immunotherapy: As an HPK1 inhibitor, it is being investigated for its potential to enhance T cell responses against various tumors.
  • Preclinical Models: Used extensively in mouse models to evaluate efficacy in tumor growth suppression and immune response enhancement.
  • Combination Therapy Studies: Explored in conjunction with other immunotherapies to assess synergistic effects on tumor control.
Introduction to HPK1 as a Therapeutic Target in Immuno-Oncology

Role of Hematopoietic Progenitor Kinase 1 in Immune Cell Signaling and Tumor Microregulation

Hematopoietic Progenitor Kinase 1 (Hematopoietic Progenitor Kinase 1) is a 97-kDa serine/threonine kinase belonging to the Ste20-related kinase family, predominantly expressed in hematopoietic lineage cells including T cells, B cells, dendritic cells, and macrophages. Its structural organization comprises an N-terminal catalytic domain, a central proline-rich region, and a C-terminal citron homology domain. This architecture facilitates interactions with adaptor proteins (LAT, Gads, SLP-76) and substrates critical for signal transduction [2] [5] [10]. Within the tumor microenvironment, Hematopoietic Progenitor Kinase 1 serves as a signaling node that integrates inputs from multiple immunosuppressive pathways. Prostaglandin E2 (PGE2), produced by cyclooxygenase-2-overexpressing tumors (e.g., lung, colon, breast cancers), activates Hematopoietic Progenitor Kinase 1 via E-prostanoid receptors 2 and 4. This activation establishes a direct molecular link between tumor-derived immunosuppressive factors and Hematopoietic Progenitor Kinase 1-mediated T cell dysfunction [2] [5]. Furthermore, Hematopoietic Progenitor Kinase 1 is catalytically responsive to transforming growth factor beta receptor, Fas receptor, and toll-like receptor signals, positioning it as a central regulator of immune suppression across multiple cell types within the tumor niche [5] [9].

Genetic ablation studies demonstrate that Hematopoietic Progenitor Kinase 1 loss amplifies immune activation through multiple mechanisms: enhanced dendritic cell antigen presentation, increased B cell antibody production, and augmented T cell cytokine secretion. This multi-faceted immune enhancement culminates in improved viral clearance and tumor growth control, validating Hematopoietic Progenitor Kinase 1 as a master negative regulator of anti-tumor immunity [1] [4] [7].

Hematopoietic Progenitor Kinase 1-Mediated Negative Regulation of T-Cell Receptor Signaling

Hematopoietic Progenitor Kinase 1 exerts precise temporal control over T-Cell Receptor signaling through a phosphorylation-dependent negative feedback mechanism. Upon T-Cell Receptor engagement, Hematopoietic Progenitor Kinase 1 is recruited to lipid raft microdomains via interactions with phosphorylated linker for activation of T cells and Grb2-related adaptor downstream of Shc. Subsequent phosphorylation at tyrosine 379 (by zeta chain associated protein kinase of 70kDa), threonine 165 (autophosphorylation), and serine 171 (by protein kinase D) achieves full catalytic activation [2] [5] [9]. Activated Hematopoietic Progenitor Kinase 1 then phosphorylates serine 376 on SH2 domain containing leukocyte protein of 76kDa, creating a binding site for 14-3-3 proteins (ε and ζ isoforms). This recruitment triggers signalosome disassembly through three distinct mechanisms:

  • Steric displacement: 14-3-3 binding induces conformational changes that destabilize SH2 domain containing leukocyte protein of 76kDa's interaction with Grb2-related adaptor downstream of Shc and linker for activation of T cells [9].
  • Ubiquitin-mediated degradation: Dissociated SH2 domain containing leukocyte protein of 76kDa undergoes phosphorylation-dependent ubiquitination at lysine 30, targeting it for proteasomal degradation [2] [9].
  • Substrate sequestration: 14-3-3-bound SH2 domain containing leukocyte protein of 76kDa is functionally inactivated and translocated to perinuclear compartments, spatially separating it from downstream effectors [9].

The functional consequences are attenuation of key T-Cell Receptor signaling pathways, evidenced by reduced phosphorylation of phospholipase C gamma 1 (Tyr783), extracellular signal-regulated kinase (Thr202/Tyr204), and impaired calcium flux. Hematopoietic Progenitor Kinase 1-deficient T cells exhibit amplified and sustained activation signals, leading to increased interleukin-2, interferon-gamma, and tumor necrosis factor-alpha production [4] [9].

Table 1: Biochemical Characterization of Hematopoietic Progenitor Kinase 1 Inhibitor 3 (Hematopoietic Progenitor Kinase 1-IN-3)

PropertyValueExperimental Conditions
Hematopoietic Progenitor Kinase 1 Biochemical IC503.27 ± 0.40 nMCell-free assay, 1 mM adenosine triphosphate
Binding Affinity (KD)6.08 nMSurface plasmon resonance analysis
Dissociation Half-life~60 minutesSurface plasmon resonance kinetics
Selectivity Profile>100-fold vs. 85% of kinomeBroad-panel kinase screening (400+ kinases)

Rationale for Targeting Hematopoietic Progenitor Kinase 1 in Cancer Immunotherapy

The immunosuppressive function of Hematopoietic Progenitor Kinase 1 creates a compelling therapeutic rationale for its inhibition in cancer immunotherapy. Preclinical genetic evidence establishes that Hematopoietic Progenitor Kinase 1 loss or kinase inactivation enhances anti-tumor immunity through multiple mechanisms: increased T cell infiltration into tumors, enhanced cytotoxic T lymphocyte effector function (granzyme B, perforin), reduced exhaustion markers (programmed cell death protein 1, lymphocyte activating 3), and improved dendritic cell-mediated T cell priming [1] [3] [7]. Critically, kinase-dead Hematopoietic Progenitor Kinase 1 knock-in mice recapitulate the enhanced anti-tumor phenotype of full Hematopoietic Progenitor Kinase 1 knockout, confirming that kinase inhibition alone is sufficient to reverse Hematopoietic Progenitor Kinase 1-mediated immunosuppression [3] [6].

Small molecule inhibitors like Hematopoietic Progenitor Kinase 1-IN-3 demonstrate potent in vivo anti-tumor activity across multiple syngeneic models. The compound exhibits favorable oral bioavailability and pharmacokinetics, enabling target engagement studies showing dose-dependent inhibition of SH2 domain containing leukocyte protein of 76kDa Ser376 phosphorylation in tumor-infiltrating lymphocytes [8]. Hematopoietic Progenitor Kinase 1 inhibition exhibits synergistic potential with programmed cell death protein 1/programmed cell death ligand 1 blockade. In programmed cell death protein 1 antibody-resistant models (e.g., Renca renal carcinoma), Hematopoietic Progenitor Kinase 1-IN-3 monotherapy achieves significant tumor growth inhibition (50-60%), while combination with anti-programmed cell death protein 1 antibody achieves near-complete regression (>90%) [8]. Transcriptomic analysis of responsive tumors reveals enrichment of gene signatures associated with T cell activation, cytokine signaling, and immune cell chemotaxis, providing mechanistic insights into Hematopoietic Progenitor Kinase 1 inhibitor-responsive tumor microenvironments.

Table 2: Anti-Tumor Activity of Hematopoietic Progenitor Kinase 1-IN-3 in Syngeneic Mouse Models

Tumor ModelTreatmentTumor Growth Inhibition (%)Immune Correlates
MC38 Colon AdenocarcinomaHematopoietic Progenitor Kinase 1-IN-3 (30 mg/kg)65%↑ CD8+ T cell infiltration; ↓ regulatory T cells
B16F10 MelanomaHematopoietic Progenitor Kinase 1-IN-3 (30 mg/kg)42%↑ Interferon-γ+ CD8+ T cells
Renca Renal CarcinomaHematopoietic Progenitor Kinase 1-IN-3 + anti-PD-1>90%↑ Granzyme B in tumor-infiltrating lymphocytes
CT26 Colon CarcinomaHematopoietic Progenitor Kinase 1-IN-3 (30 mg/kg)58%↑ MHC class II on dendritic cells

The convergence of genetic validation, multi-model efficacy, and synergistic potential with existing immunotherapies positions Hematopoietic Progenitor Kinase 1 as a compelling next-generation target in immuno-oncology. Hematopoietic Progenitor Kinase 1-IN-3 serves as both a mechanistic tool compound and a candidate for clinical translation, embodying the therapeutic promise of modulating intracellular immune checkpoint regulators [1] [7] [10].

Properties

Product Name

Hpk1-IN-3

IUPAC Name

4-[2-fluoro-6-(trifluoromethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide

Molecular Formula

C23H22F4N6O2

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C23H22F4N6O2/c1-33-7-6-12-9-18(35-2)17(8-13(12)11-33)30-22-29-10-14(20(28)34)21(32-22)31-19-15(23(25,26)27)4-3-5-16(19)24/h3-5,8-10H,6-7,11H2,1-2H3,(H2,28,34)(H2,29,30,31,32)

InChI Key

RZLXOEIALAVGKH-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=C(C=CC=C4F)C(F)(F)F)C(=O)N)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=C(C=CC=C4F)C(F)(F)F)C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.